1-[(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione
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Overview
Description
1-({7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3-(4-chlorophenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3-(4-chlorophenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the core thieno[2,3-d]pyrimidine structure, followed by the introduction of the bromo and chloro substituents through halogenation reactions. The final steps involve the formation of the pyrido[1,2-a]pyrimidin-2-ylmethyl group through nucleophilic substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-({7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3-(4-chlorophenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide for bromination), reducing agents (e.g., lithium aluminum hydride for reduction), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
1-({7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3-(4-chlorophenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-({7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3-(4-chlorophenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structural features of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(4-bromo-phenyl)-2-oxo-ethyl)-4-phenyl-pyrimidin-1-ium, bromide
- 1-(2-(4-bromo-phenyl)-2-oxo-ethyl)-4-(2-chloro-phenyl)-pyrimidin-1-ium, bromide
- 1-(2-(4-bromo-phenyl)-2-oxo-ethyl)-4-(3-chloro-phenyl)-pyrimidin-1-ium, bromide
Uniqueness
1-({7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3-(4-chlorophenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is unique due to its combination of multiple heterocyclic rings and the presence of both bromo and chloro substituents
Properties
Molecular Formula |
C23H16BrClN4O3S |
---|---|
Molecular Weight |
543.8 g/mol |
IUPAC Name |
1-[(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(4-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H16BrClN4O3S/c1-12-13(2)33-22-20(12)21(31)29(17-6-4-15(25)5-7-17)23(32)28(22)11-16-9-19(30)27-10-14(24)3-8-18(27)26-16/h3-10H,11H2,1-2H3 |
InChI Key |
ZMKQJKVJIFDYBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC(=O)N4C=C(C=CC4=N3)Br)C5=CC=C(C=C5)Cl)C |
Origin of Product |
United States |
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